molecular formula C21H15Cl2N3O4 B2714221 2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide CAS No. 1797858-78-6

2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide

Cat. No. B2714221
CAS RN: 1797858-78-6
M. Wt: 444.27
InChI Key: RYSFZDZRRNXNKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dichlorophenoxy group could be introduced via a nucleophilic substitution reaction, while the oxadiazole ring could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The dichlorophenoxy group would likely be planar due to the sp2 hybridization of the carbon atoms, while the furan and oxadiazole rings would introduce some three-dimensionality to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. For example, the dichlorophenoxy group could potentially undergo further nucleophilic substitution reactions, while the furan ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. For example, the presence of the dichlorophenoxy group could make the compound relatively polar, which could affect its solubility in different solvents .

Scientific Research Applications

Pharmacological Scaffolds and Drug Synthesis

Research on functionally substituted oxadiazole derivatives, such as the communication by Epishina et al. (2022), underscores the importance of these compounds as pharmaceutical scaffolds. They are utilized in synthesizing pharmacologically active substances, especially for treating neglected diseases. The oxadiazole ring, present in the compound of interest, is a common motif in drug design, contributing to the compound's potential utility in developing new therapeutic agents (M. A. Epishina, A. Kulikov, & L. Fershtat, 2022).

Antimicrobial Activity

Compounds featuring the 1,3,4-oxadiazole ring have been studied for their antimicrobial properties. Mistry et al. (2009) synthesized novel thiazolidinone and acetidinone derivatives, showing efficacy against various microorganisms, indicating the potential antimicrobial applications of structurally related compounds (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009).

Energetic Materials Development

The synthesis of energetic materials based on oxadiazole rings, such as the work by Yu et al. (2017) on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, suggests potential applications in material science. These compounds offer moderate thermal stabilities and insensitivity towards impact, pointing towards their use in developing insensitive munitions (Qiong Yu, G. Cheng, X. Ju, Chunxu Lu, Qiuhan Lin, & Hongwei Yang, 2017).

QSAR Studies and Drug Design

The QSAR (Quantitative Structure-Activity Relationship) studies of compounds containing oxadiazole and thiazolidine moieties, as reported by Desai et al. (2008), highlight the role of structural modifications in enhancing biological activity. These studies are crucial for understanding how changes in the molecule can affect its pharmacological properties, aiding in the rational design of new drugs (N. Desai, M. Shah, A. Bhavsar, & A. Saxena, 2008).

Anticancer and Anticonvulsant Activities

Synthesis and evaluation of indoline derivatives of aryloxadiazole amine and benzothiazole acetamide for their anticonvulsant activities, as conducted by Nath et al. (2021), demonstrate the therapeutic potential of oxadiazole derivatives. The study shows significant efficacy in anticonvulsant screening, suggesting the relevance of similar compounds in developing treatments for neurological disorders (R. Nath, M. Shaharyar, S. Pathania, G. Grover, B. Debnath, & J. Akhtar, 2021).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O4/c22-14-7-8-17(15(23)11-14)29-12-19(27)24-16-5-2-1-4-13(16)10-20-25-21(26-30-20)18-6-3-9-28-18/h1-9,11H,10,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSFZDZRRNXNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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